molecular formula C17H26FN3O2 B3027148 tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate CAS No. 1233955-67-3

tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate

Cat. No.: B3027148
CAS No.: 1233955-67-3
M. Wt: 323.4
InChI Key: IZGPPYLOISJMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group and an amino-fluorophenyl moiety

Biochemical Analysis

Biochemical Properties

tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate: plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. The compound is known to bind with specific enzymes, altering their conformation and activity. For instance, it has been observed to interact with carboxylesterase enzymes, which are involved in the hydrolysis of ester bonds . This interaction can lead to changes in the enzyme’s activity, affecting the overall biochemical pathway.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor (TNF) genes, which are critical in inflammatory responses . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It binds to enzymes and proteins, leading to enzyme inhibition or activation. For example, the compound has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic process . These binding interactions can also lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function. At higher doses, it can cause significant changes, including toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the metabolic flux and metabolite levels. The compound has been shown to be metabolized by carboxylesterase enzymes, leading to the formation of various metabolites . These metabolic pathways are critical for the compound’s overall biochemical activity and its effects on cellular function.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement within the cell . This transport process influences the compound’s localization and accumulation, affecting its overall efficacy and function.

Subcellular Localization

The subcellular localization of This compound is crucial for its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to these specific locations, influencing its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate as a reagent.

    Attachment of the amino-fluorophenyl moiety: This step involves the reaction of the piperidine derivative with 2-amino-6-fluorobenzene under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological molecules and pathways.

    Medicine: It is investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but lacks the fluorine atom.

    tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is similar but has a different substitution pattern on the phenyl ring.

Uniqueness

tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, bioavailability, and interaction with biological targets.

Properties

IUPAC Name

tert-butyl 4-[(2-amino-6-fluoroanilino)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FN3O2/c1-17(2,3)23-16(22)21-9-7-12(8-10-21)11-20-15-13(18)5-4-6-14(15)19/h4-6,12,20H,7-11,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGPPYLOISJMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=C(C=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130177
Record name 1,1-Dimethylethyl 4-[[(2-amino-6-fluorophenyl)amino]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233955-67-3
Record name 1,1-Dimethylethyl 4-[[(2-amino-6-fluorophenyl)amino]methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[(2-amino-6-fluorophenyl)amino]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.